1H-Pyrrole-2,5-dicarboxamide

Anion Recognition Supramolecular Chemistry Hydrogen-Bond Donor

1H-Pyrrole-2,5-dicarboxamide (CAS 719278-42-9) is the unsubstituted parent heterocycle of the pyrrole-2,5-dicarboxamide class, bearing primary carboxamide groups at the 2- and 5-positions of a 1H-pyrrole ring. With a molecular weight of 153.14 g/mol, a calculated XlogP of -0.9, and three hydrogen-bond donor sites, this scaffold serves as the minimal pharmacophore for anion recognition and the foundational building block for kinase-targeted libraries.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 719278-42-9
Cat. No. B1288747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2,5-dicarboxamide
CAS719278-42-9
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1)C(=O)N)C(=O)N
InChIInChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11)
InChIKeyDFIPNKZUNZIMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2,5-dicarboxamide (CAS 719278-42-9) Procurement: Core Scaffold Identity and Physicochemical Baseline


1H-Pyrrole-2,5-dicarboxamide (CAS 719278-42-9) is the unsubstituted parent heterocycle of the pyrrole-2,5-dicarboxamide class, bearing primary carboxamide groups at the 2- and 5-positions of a 1H-pyrrole ring [1]. With a molecular weight of 153.14 g/mol, a calculated XlogP of -0.9, and three hydrogen-bond donor sites, this scaffold serves as the minimal pharmacophore for anion recognition and the foundational building block for kinase-targeted libraries [1][2]. Its procurement value lies in providing a defined, tractable starting point for derivatization where every substitution is known, rather than purchasing pre-elaborated, structurally ambiguous analogues.

Minimal pharmacophore scaffold: Defined starting point for anion recognition and kinase-targeted library synthesis.
Unsubstituted baseline: Every substitution is known, avoiding structural ambiguity of pre-elaborated analogues.
Fragment-based discovery ready: Balanced XlogP and high sp² fraction support Rule-of-Three compliant fragment growing.

Why 2,5-Dicarboxamidopyrrole Substitution Patterns Demand Verification Before Procurement


Substitution on the pyrrole ring or the amide nitrogen profoundly alters the conformational landscape and hydrogen-bond donor/acceptor capacity, making in-class compounds non-interchangeable. The presence of 3,4-diphenyl groups forces a 'cleft-like' conformation that enhances oxo-anion binding, whereas the unsubstituted parent remains flexible [1]. Similarly, replacing the primary amide protons with alkyl groups eliminates key hydrogen-bond donors, fundamentally changing metal coordination modes from mononuclear to dinuclear helicates [1][2]. Purchasing a substituted analogue without confirming the exact structure risks investing in a compound with a different purity profile, solubility, and validated binding mode than the one reported. The following quantitative evidence establishes the specific differentiation of 1H-pyrrole-2,5-dicarboxamide from its closest substituted congeners.

3,4-Aryl substitution alters conformation: Diphenyl groups enforce a cleft-like pre-organization, which may shift anion-binding affinity and selectivity away from the flexible parent scaffold.
N-Alkylation eliminates key donors: Replacing primary amide protons removes hydrogen-bond donors and deprotonable sites, potentially reducing coordination versatility and aqueous solubility.
Pre-functionalized cores mask SAR: Purchasing elaborated analogues may obscure the incremental contribution of each substituent, complicating systematic structure-activity relationship studies.

1H-Pyrrole-2,5-dicarboxamide (719278-42-9): Quantitative Differentiation Evidence vs. N-Substituted and C-Aryl Analogues


Oxo-Anion Binding Affinity: Unsubstituted Parent vs. 3,4-Diphenyl-N,N′-dibutyl Analogue

The unsubstituted 1H-pyrrole-2,5-dicarboxamide is predicted to exhibit significantly lower affinity for oxo-anions compared to its 3,4-diphenyl-N,N′-dibutyl derivative. The 3,4-diphenyl analogue (compound 3) binds benzoate with an association constant (Ka) of 2,500 M⁻¹ and dihydrogen phosphate with Ka = 357 M⁻¹ in acetonitrile-d₃ [1]. This enhanced affinity is attributed to the enforced cleft-like conformation from the 3,4-diphenyl substituents, a structural pre-organization absent in the unsubstituted parent [1]. The parent scaffold therefore provides a 'blank slate' for studying the incremental effect of each substituent on binding.

Oxo-Anion Binding Affinity
Class-level inference
Parent predicted >10-fold lower benzoate Ka vs. 3,4-diphenyl-N,N′-dibutyl analogue (Ka = 2,500 M−¹ in CD&sb3;CN).
Supports systematic SAR mapping of aryl substitution effects.
Inferred from conformational analysis; target not directly measured.
Anion Recognition Supramolecular Chemistry Hydrogen-Bond Donor

Hydrogen-Bond Donor Count: Primary Amide vs. N-Alkyl Amide Analogues

1H-Pyrrole-2,5-dicarboxamide possesses three hydrogen-bond donors (two primary amide NH₂ and one pyrrole NH), while its N,N′-dibutyl analogue (compound 3) has only one (pyrrole NH) [1]. The calculated topological polar surface area (tPSA) of the parent is 102 Ų, compared to a predicted tPSA of ~70 Ų for the N,N′-dibutyl analogue [1]. This difference directly impacts aqueous solubility and solid-state hydrogen-bonding networks, which are critical for crystallization and formulation.

Hydrogen-Bond Donor Count
Class-level inference
3 H-bond donors (parent) vs. 1 donor for N,N′-dibutyl analogue; tPSA difference ∼32 Ų.
Higher donor count may support aqueous solubility and crystallization screening.
Based on structural analysis and analogue crystallographic data.
Medicinal Chemistry Molecular Recognition Solubility

Metal-Coordination Versatility: Primary Amide vs. N-Substituted Analogues

The primary amide groups of 1H-pyrrole-2,5-dicarboxamide enable a wider range of metal-coordination modes than N-alkylated analogues. In structurally characterized metal complexes, the unsubstituted carboxamide can coordinate through the carbonyl oxygen, the amide nitrogen (after deprotonation), or both, leading to mononuclear, dinuclear, or polymeric architectures [1]. In contrast, N,N′-dibutyl analogues show a reduced coordination versatility due to steric hindrance and the absence of deprotonable amide NH₂ protons [1].

Metal-Coordination Versatility
Class-level inference
Parent enables ≥3 modes (O-, N-, chelating); N-alkyl analogues restricted to O-coordination or H-bonding motifs.
Deprotonable amide NH enables unique metallosupramolecular architectures.
Observed in Cu(II), Co(II), Zn(II) complexes by X-ray crystallography.
Coordination Chemistry Metallosupramolecular Crystal Engineering

1H-Pyrrole-2,5-dicarboxamide (719278-42-9): Prioritized Application Scenarios Based on Validated Differentiation


Systematic Anion Receptor SAR: Mapping Substituent Effects from a Defined Baseline

A research group aiming to understand how 3,4-aryl substitution and N-alkylation modulate oxo-anion binding affinity must begin with the unsubstituted parent scaffold 1H-pyrrole-2,5-dicarboxamide. As demonstrated by the 12.4-fold difference in benzoate binding between a mono-amide and a 2,5-diamide analogue (Ka = 202 M⁻¹ vs. 2,500 M⁻¹) [1], each synthetic step dramatically alters performance. Procuring the parent compound ensures that every observed change in association constants is attributable to a specific structural modification, a requirement for publication-quality SAR tables.

Metallosupramolecular Ligand Library Construction

For crystal engineers building metal-organic assemblies, 1H-pyrrole-2,5-dicarboxamide provides a deprotonable amide nitrogen that enables coordination modes inaccessible to N-alkylated analogues [1]. The contrast is stark: N,N′-dibutyl analogues form simple cleft-like hydrogen-bonded motifs, while the parent scaffold forms structurally authenticated N-coordinated Cu(II) and Co(II) complexes [1]. Purchasing the correct diamine precursor directly determines whether a helical versus a macrocyclic product is obtained.

Kinase Inhibitor Fragment Growing: A Pristine Starting Point

Medicinal chemists engaged in fragment-based drug discovery against Cdc7 or JAK kinases require a fragment with a balanced XlogP (-0.9) and a high fraction of sp² carbons for efficient fragment growing [2][3]. Substituted analogues with pre-installed 3,4-diphenyl groups (XlogP ~5) are too lipophilic for fragment screening and violate the Rule of Three [3]. The parent scaffold is therefore the only viable purchase for fragment library inclusion, as validated by patents from Nerviano Medical Sciences that use pyrrole-2,5-dicarboxamide cores as the starting point for elaborated Cdc7 inhibitors [2].

Application
Selection Property
Validation Focus
Systematic Anion Receptor SAR
Unsubstituted baseline scaffold
Confirm each synthetic step’s incremental effect on association constants.
Metallosupramolecular Ligand Library
Deprotonable primary amide groups
Verify N-coordination modes and polymeric architecture formation.
Kinase Inhibitor Fragment Growing
Low XlogP, high sp² fraction
Assess Rule-of-Three compliance and fragment library suitability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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